(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Description
(2E)-N-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by:
- Core structure: An α,β-unsaturated acrylamide scaffold with a trans (E)-configuration.
- Substituents:
- Aromatic ring A: 3,4-Dimethylphenyl group (electron-donating methyl groups).
- Aromatic ring B: 3-Nitrophenyl group (electron-withdrawing nitro group).
This compound belongs to the N-arylcinnamamides class, which has demonstrated antimicrobial, anti-inflammatory, and cytotoxic activities in structural analogs .
Properties
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-8-15(10-13(12)2)18-17(20)9-7-14-4-3-5-16(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXFNOMDTIZTSH-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound with significant potential in medicinal chemistry. Its structure, characterized by two aromatic rings and a prop-2-enamide backbone, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C17H16N2O3
- Molecular Weight : 296.33 g/mol
- IUPAC Name : (E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The presence of nitro and dimethyl groups enhances its ability to interact with microbial enzymes and disrupt cellular processes. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound has been a subject of investigation. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group is believed to undergo bioreduction within cells, leading to the formation of reactive intermediates that can cause DNA damage and subsequently trigger cell death.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This property makes it a candidate for further development as an anti-inflammatory agent.
The biological activity of this compound is attributed to its structural features:
- Nitro Group : This group can be reduced to form reactive species that interact with cellular macromolecules.
- Dimethyl Substituents : These may enhance lipophilicity, improving membrane permeability and facilitating cellular uptake.
- Aromatic Rings : The presence of aromatic systems allows for π-π stacking interactions with biological targets.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| (2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | Similar backbone; para-substitution | Varies in reactivity |
| (2E)-N-(3-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide | Contains chlorine instead of methyl groups | Different antimicrobial profile |
| (2E)-N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide | Methoxy groups instead of methyl groups | Enhanced solubility; potential for different biological activity |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Study : Another study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key physicochemical parameters is summarized in Table 1.
Table 1: Physicochemical Properties of Selected Cinnamanilides
Key Observations :
- Lipophilicity (LogP) : The nitro group in the target compound reduces LogP compared to chlorinated analogs (e.g., 2j), which exhibit higher hydrophobicity critical for membrane penetration .
- Electron-withdrawing vs.
Antimicrobial Activity
Table 2: Antimicrobial Efficacy of Selected Compounds
Findings :
- Chlorinated derivatives (e.g., 2j) exhibit superior antibacterial activity due to enhanced lipophilicity and membrane disruption .
- Nitro-substituted analogs show moderate activity, suggesting that the nitro group alone is insufficient for broad-spectrum efficacy .
Cytotoxicity
Table 3: Cytotoxicity Profiles
Key Trends :
- Chlorinated derivatives with trifluoromethyl groups (e.g., 2j) show low cytotoxicity, making them promising drug candidates .
- Nitro groups may increase oxidative stress, but this is offset by methyl substituents in the target compound, which could improve safety .
Structure-Activity Relationships (SAR)
Chlorination: 3,4-Dichloro substitution on ring B significantly enhances antibacterial activity compared to mono-chloro or nitro groups .
Trifluoromethyl groups : Improve potency against resistant strains (e.g., MRSA) by increasing metabolic stability .
Methyl substituents : 3,4-Dimethyl groups on ring A likely reduce cytotoxicity by sterically shielding reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
